molecular formula C8H11NO2S B13576811 Ethyl 4-amino-5-methylthiophene-2-carboxylate

Ethyl 4-amino-5-methylthiophene-2-carboxylate

Cat. No.: B13576811
M. Wt: 185.25 g/mol
InChI Key: HIRXFKRBIFWFSA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-methylthiophene-2-carboxylate is a substituted thiophene derivative characterized by an amino group at position 4, a methyl group at position 5, and an ethoxycarbonyl group at position 2. This compound serves as a critical intermediate in synthesizing agrochemicals, dyes, and pharmacologically active molecules due to its versatile reactivity . Its synthesis typically follows the Gewald method, a multicomponent reaction involving ketones, activated nitriles, elemental sulfur, and a base catalyst like diethylamine . Despite its utility, commercial availability has been discontinued (as of 2025), suggesting challenges in synthesis or shifting industrial priorities .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 4-amino-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)7-4-6(9)5(2)12-7/h4H,3,9H2,1-2H3

InChI Key

HIRXFKRBIFWFSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes the Gewald reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-methylthiophene-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent types and positions, influencing their chemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position) Key Functional Groups Synthesis Method Applications Reference
Ethyl 4-amino-5-methylthiophene-2-carboxylate -NH₂ (4), -CH₃ (5), -COOEt (2) Amino, methyl, ester Gewald reaction Agrochemicals, dyes, pharma
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate -NH₂ (2), -CH₃ (4), -COAc (5) Amino, acetyl, ester Gewald reaction Pharma intermediates
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate -NH₂ (5), -CN (4), -COOEt (2) Amino, cyano, ester Modified Gewald reaction Bioactive molecule synthesis
Ethyl 3-bromo-4-cyano-5-[(ethoxycarbonyl)methylsulfanyl]thiophene-2-carboxylate -Br (3), -CN (4), -SCH₂COOEt (5) Bromo, cyano, sulfanyl, ester Sandmeyer reaction Thienothienopyrimidine precursors
Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate -NH₂ (3), -Cl-Ph (5), -COOEt (2) Amino, chlorophenyl, ester Acid-catalyzed esterification Antifungal agents

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The amino group (-NH₂) in the target compound enhances nucleophilic reactivity, making it suitable for coupling reactions. In contrast, cyano (-CN) or bromo (-Br) substituents (e.g., ) increase electrophilicity, enabling diverse derivatization.
  • Lipophilicity : Methyl and acetyl groups improve lipophilicity, aiding membrane permeability in pharmaceuticals. The 4-chlorophenyl group in enhances biological activity but may reduce solubility.
  • Synthesis Flexibility : The Gewald method is adaptable to substituent variations, while the Sandmeyer reaction (used in ) introduces halogens for specialized intermediates.

Physicochemical Properties

Comparative data from synthesis studies highlight substituent-driven differences:

Compound Melting Point (°C) Solubility (Ethanol) Crystallization Solvent Reference
This compound Not reported High Ethanol
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate 180–182 Moderate Ethanol
Ethyl 3-bromo-4-cyano-5-[(ethoxycarbonyl)methylsulfanyl]thiophene-2-carboxylate 148–150 Low Petroleum ether

Insights :

  • Cyano and bromo substituents reduce solubility due to increased molecular polarity and hydrogen-bonding limitations.
  • Methyl groups enhance solubility in organic solvents, favoring pharmaceutical formulation.

Reactivity and Stability

  • Amino Group Reactivity: The 4-amino group in the target compound facilitates condensation reactions (e.g., with carbonyl chlorides) to form amides, as seen in .
  • Stability Challenges : Derivatives with electron-withdrawing groups (e.g., ) may exhibit lower thermal stability. The discontinued status of the target compound could relate to sensitivity to hydrolysis or oxidation.
  • Biological Stability : Methyl groups improve metabolic stability compared to acetylated analogues (e.g., ), which may undergo enzymatic deacetylation.

Biological Activity

Ethyl 4-amino-5-methylthiophene-2-carboxylate (EMT) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

EMT is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₁N₁O₂S
  • Molecular Weight : 185.25 g/mol

The compound features a thiophene ring, an amino group at the 4-position, and a carboxylate ester, which are critical for its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that EMT exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for EMT and related compounds:

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-7 (Breast)0.16
This compoundMDA-MB-231 (Breast)0.24
Related Thienopyrimidine DerivativeHT1080 (Fibrosarcoma)3.0

The results indicate that EMT has a strong inhibitory effect on the proliferation of breast cancer cell lines, particularly MCF-7 and MDA-MB-231, which are commonly used models for studying breast cancer.

The mechanism through which EMT exerts its antiproliferative effects appears to involve several pathways:

  • Cell Cycle Arrest : EMT has been shown to induce cell cycle arrest in the G1 phase for estrogen receptor-positive MCF-7 cells and in the G2 phase for MDA-MB-231 cells, indicating a targeted approach to halting cancer cell proliferation .
  • Inhibition of Oncogenic Pathways : Compounds structurally similar to EMT have been reported to inhibit key oncogenic pathways, including those involving Aurora kinases and the Epidermal Growth Factor Receptor (EGFR), which are critical in various cancers .
  • Cytotoxicity : The cytotoxic effects were found to be dose-dependent, with higher concentrations leading to increased cell death .

Case Studies

Several case studies have highlighted the effectiveness of EMT and its derivatives in preclinical settings:

  • Study on MCF-7 Cell Line : A study revealed that EMT derivatives showed significant antiproliferative activity against the MCF-7 cell line with IC₅₀ values as low as 0.16 µM, suggesting potent activity against hormone-sensitive breast cancers .
  • In Vivo Studies : In vivo studies using animal models have shown that EMT can reduce tumor size significantly when administered at therapeutic doses, supporting its potential as an anticancer agent .

Safety and Toxicity Profile

While the antiproliferative effects are promising, it is crucial to evaluate the safety profile of EMT:

  • Cytotoxicity Testing : Initial cytotoxicity tests indicated that EMT is relatively safe at lower concentrations, with minimal adverse effects on normal human mammary epithelial cells (MCF-10A) compared to cancerous cells .
  • Phototoxicity Assessment : The phototoxicity factor was calculated, showing that EMT does not exhibit significant phototoxic effects under experimental conditions .

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